2-(Benzo[d]oxazol-2-yl)-5-methylphenol
Overview
Description
2-(Benzo[d]oxazol-2-yl)-5-methylphenol is a heterocyclic compound that features a benzoxazole ring fused with a phenol group. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of both benzoxazole and phenol moieties imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
Similar benzoxazole derivatives have been evaluated for their in vitro anti-inflammatory efficacy, suggesting potential targets could be enzymes involved in inflammation, such as prostaglandin h2 synthase (pghs) and trypsin .
Mode of Action
It’s suggested that similar benzoxazole derivatives may interact with their targets (like pghs and trypsin) to exert their effects
Biochemical Pathways
Given the potential anti-inflammatory activity of similar benzoxazole derivatives , it’s plausible that this compound may influence pathways related to inflammation.
Result of Action
Similar benzoxazole derivatives have shown good efficacy in in vitro anti-inflammatory studies , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-yl)-5-methylphenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl-substituted benzoyl chloride in the presence of a base, leading to the formation of the benzoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 60-80°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and increase product yields .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[d]oxazol-2-yl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include amines.
- Substitution products vary depending on the introduced functional group, such as halogenated derivatives .
Scientific Research Applications
2-(Benzo[d]oxazol-2-yl)-5-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various functional materials.
Comparison with Similar Compounds
- 2-(Benzo[d]oxazol-2-yl)aniline
- 2-(Benzo[d]oxazol-2-yl)-4-bromophenol
- 2-(Benzo[d]oxazol-2-yl)-5-chlorophenol
Comparison: 2-(Benzo[d]oxazol-2-yl)-5-methylphenol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial and anticancer properties due to the electron-donating effects of the methyl group .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOPDTBXECUNLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741574 | |
Record name | 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39720-17-7 | |
Record name | 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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